2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine
Description
2-Methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine is a fused heterocyclic compound featuring a benzo-oxazole core integrated with a seven-membered azepine ring.
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-[1,3]oxazolo[4,5-d][1]benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-14-11-6-7-13-10-5-3-2-4-9(10)12(11)15-8/h2-5,13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZVEFIYLJDAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C3=CC=CC=C3NCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the formation of the azepine ring. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Oxazolo[5,4-d]pyrimidines
These derivatives share structural similarity with purine bases, enabling antimetabolite activity by competitively inhibiting nucleic acid synthesis. Key comparisons include:
- Biological Activity: Oxazolo[5,4-d]pyrimidines like SCM9 exhibit dual anticancer and immunosuppressive effects, suppressing TNF-α production and inducing apoptosis in tumor cells . The presence of a methyl group at position 5 in SCM9 reduces VEGFR-2 binding affinity (Ki = 0.11 µM) compared to newer derivatives with a proton at this position, which form stronger hydrogen bonds with Glu885 and Asp1046 residues .
- Structural Impact: Substitutions at position 7 (e.g., aliphatic amino chains) enhance interactions with the VEGFR-2 allosteric pocket, while the isoxazole moiety at position 2 serves as a hinge-binding head .
Oxazolo[4,5-d]pyrimidines
These isomers differ in ring fusion positions, leading to distinct bioactivity:
- Antiviral Activity : Oxazolo[4,5-d]pyrimidines inhibit viral replication and fatty acid amide hydrolase but lack the robust anticancer profile of 5,4-d isomers .
- Synthetic Accessibility : Their synthesis requires chlorination and amine substitution steps, yielding derivatives with lower cytotoxic diversity compared to 5,4-d analogs .
Agricultural Growth Regulators
Derivatives like 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one mimic auxins (e.g., IAA), stimulating root and shoot growth in plants at 10⁻⁸–10⁻⁹ M concentrations . This contrasts sharply with the cytotoxic applications of anticancer-focused oxazolo[5,4-d]pyrimidines.
Research Findings and Mechanistic Insights
- VEGFR-2 Inhibition : Newer oxazolo[5,4-d]pyrimidines with a proton at position 5 outperform SCM9 in binding VEGFR-2, forming critical hydrogen bonds with Glu885 (essential for type II inhibitors) .
- Selectivity: Derivatives like 3g show negligible toxicity against normal fibroblasts (NHDF CC50 > 200 µM), highlighting their therapeutic window .
- Agricultural Utility : Substituents at positions 5 and 7 in oxazolo[5,4-d]pyrimidines enhance auxin-like activity, suggesting a structure-activity relationship divergent from oncology applications .
Biological Activity
2-Methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine is a heterocyclic compound known for its complex fused ring structure, which combines oxazole and azepine functionalities. This unique structure contributes to its potential pharmacological properties, particularly in the fields of oncology and anti-inflammatory therapies. The compound has garnered attention for its biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
The molecular formula of this compound is with a molecular weight of approximately 200.24 g/mol. Its structure includes a fused ring system that enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Boiling Point | 679.5 ± 55.0 °C (Predicted) |
| Density | 1.286 ± 0.06 g/cm³ (Predicted) |
| pKa | 12.78 ± 0.70 (Predicted) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazepine derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that the synthesized benzoxazepine derivatives displayed varying degrees of cytotoxicity against solid tumor cell lines and influenced the release of pro-inflammatory cytokines such as IL-6 and TNF-α depending on the specific cancer type involved .
Case Study:
In a comparative study involving colorectal and breast cancer cell lines (RKO and MCF7), compounds similar to this compound were shown to reduce cell proliferation and induce apoptosis through lysosomal membrane permeabilization (LMP) . This mechanism suggests that the compound may selectively target cancer cells while sparing normal cells.
Anti-inflammatory Activity
The anti-inflammatory effects of benzoxazepine derivatives have also been documented. The modulation of pro-inflammatory cytokines indicates their potential as therapeutic agents in inflammatory conditions. The ability to inhibit cytokine release can be crucial in managing diseases characterized by chronic inflammation .
Antimicrobial Activity
While the primary focus has been on anticancer and anti-inflammatory activities, some studies have also explored the antimicrobial properties of these compounds. Limited antimicrobial activity was observed against certain bacterial strains, suggesting potential applications in treating bacterial infections; however, this activity was not as pronounced as the anticancer effects .
The exact mechanism by which this compound exerts its biological effects involves several pathways:
- Lysosomal Targeting: The compound accumulates in lysosomes of cancer cells, leading to increased intracellular pH and reactive oxygen species (ROS) accumulation.
- Cytokine Modulation: It influences the release of cytokines involved in inflammatory responses.
- Cell Cycle Disruption: The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
